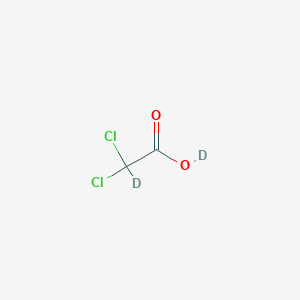
Dichloroacetic acid-d2
Overview
Description
Dichloroacetic acid-d2, with the chemical formula CD2ClCOOH, is a deuterated form of dichloroacetic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to light yellow liquid with a density of 1.57 g/cm³ and a boiling point of 194°C . It is soluble in water and many organic solvents, making it versatile for various applications.
Mechanism of Action
Target of Action
Dichloroacetic acid-d2 (DCA-d2), also known as deuterio 2,2-dichloro-2-deuterioacetate, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .
Mode of Action
DCA-d2 acts as an inhibitor of PDK . By inhibiting PDK, DCA-d2 allows the pyruvate dehydrogenase complex to remain active, promoting oxidative phosphorylation over glycolysis . This shift in metabolic activity can lead to various changes in cellular function, particularly in cancer cells, which often rely on glycolysis for energy production .
Biochemical Pathways
The primary biochemical pathways affected by DCA-d2 are those involved in cellular metabolism, specifically the Warburg effect and the citric acid cycle . The Warburg effect, a form of metabolic reprogramming observed in many cancer cells, involves a preference for energy production through glycolysis, even in the presence of oxygen . By inhibiting PDK, DCA-d2 shifts cellular metabolism away from glycolysis and towards oxidative phosphorylation, thereby disrupting the Warburg effect . This shift also impacts the citric acid cycle, leading to an increase in citric acid levels .
Pharmacokinetics
Studies have shown that dca can be absorbed and distributed throughout the body, and it is known to inhibit its own metabolism, leading to increased dca concentrations
Result of Action
The primary result of DCA-d2’s action is a shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to various molecular and cellular effects, particularly in cancer cells. For example, studies have shown that DCA treatment can lead to decreased expression of the MIF gene, a potential therapeutic target in lung cancer . Additionally, DCA treatment has been shown to decrease lactate production, which may have clinical utility in reducing lactic acidosis during labor .
Action Environment
The action, efficacy, and stability of DCA-d2 can be influenced by various environmental factors. For example, the presence of other drugs or chemicals that affect cellular metabolism could potentially impact the effectiveness of DCA-d2 . Additionally, the pH and temperature of the environment could potentially affect the stability of DCA-d2
Biochemical Analysis
Biochemical Properties
Dichloroacetic acid-d2 plays a significant role in biochemical reactions, particularly in the modulation of metabolic pathways. It interacts with several key enzymes and proteins, including pyruvate dehydrogenase kinase (PDK), which it inhibits. By inhibiting PDK, this compound activates the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA and promoting oxidative phosphorylation over glycolysis . This shift in metabolic flux is crucial in targeting cancer cells, which rely heavily on glycolysis for energy production.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to reduce the expression of genes involved in glycolysis and increase the expression of genes associated with oxidative phosphorylation . This metabolic reprogramming leads to decreased lactate production and increased mitochondrial activity, ultimately inhibiting cancer cell proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key metabolic enzymes and regulatory proteins. By inhibiting pyruvate dehydrogenase kinase, this compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This activation of the pyruvate dehydrogenase complex enhances the conversion of pyruvate to acetyl-CoA, promoting mitochondrial oxidative metabolism. Additionally, this compound has been shown to interact with other metabolic pathways, including the citric acid cycle and the Warburg effect, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged exposure . Long-term studies have indicated that this compound can lead to sustained metabolic reprogramming in cancer cells, with continued inhibition of glycolysis and promotion of oxidative phosphorylation . The compound may also undergo degradation over time, potentially reducing its effectiveness in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and enhance the efficacy of other anticancer treatments . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of pyruvate dehydrogenase kinase and activation of the pyruvate dehydrogenase complex . This modulation of metabolic flux leads to increased acetyl-CoA production and enhanced oxidative phosphorylation. Additionally, this compound affects the citric acid cycle and the Warburg effect, further contributing to its metabolic reprogramming effects in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, this compound accumulates in the mitochondria, where it exerts its metabolic effects . The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and muscles .
Subcellular Localization
This compound primarily localizes to the mitochondria within cells, where it interacts with key metabolic enzymes and regulatory proteins . This subcellular localization is crucial for its activity, as it allows this compound to directly modulate mitochondrial metabolism. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific mitochondrial compartments .
Preparation Methods
The preparation of dichloroacetic acid-d2 can be achieved through several methods:
Drying Method: Dichloroacetic acid is placed in a heavy deuterium compound, and the exchange of hydrogen with deuterium occurs through drying.
Specific Enzyme Method: This method involves using a specific enzyme to catalyze the reaction, converting deuteride into this compound.
Synthetic Chemistry Method: Organic synthetic chemistry techniques are employed to prepare this compound through specific synthetic routes.
Chemical Reactions Analysis
Dichloroacetic acid-d2 undergoes various chemical reactions typical of halogenated organic acids:
Oxidation: this compound can be oxidized to form trichloroacetic acid under specific conditions.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Esterification: It forms esters when reacted with alcohols in the presence of an acid catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The major products formed from these reactions include trichloroacetic acid, monochloroacetic acid, and various esters.
Scientific Research Applications
Dichloroacetic acid-d2 is widely used in scientific research due to its unique properties:
Labeling Reagent: The deuterium atoms in this compound make it an excellent labeling reagent for tracking and studying the mechanisms and kinetics of chemical reactions.
Chemical Synthesis: It serves as a solvent or reaction intermediate in organic synthesis reactions, aiding in the preparation of esters, amides, and ketones.
Biochemical Research: This compound is used in biomedical and pharmaceutical research to study the structure and function of proteins, lipids, and other biomolecules.
Cancer Research: Dichloroacetic acid and its derivatives have shown potential as anti-cancer agents by modulating cellular metabolism and inducing apoptosis in cancer cells
Comparison with Similar Compounds
Dichloroacetic acid-d2 is similar to other halogenated acetic acids, such as:
Chloroacetic Acid: Contains one chlorine atom instead of two.
Trichloroacetic Acid: Contains three chlorine atoms.
Difluoroacetic Acid: Contains fluorine atoms instead of chlorine.
Dibromoacetic Acid: Contains bromine atoms instead of chlorine.
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in labeling and tracking studies, as well as its specific applications in cancer research due to its metabolic effects.
Properties
IUPAC Name |
deuterio 2,2-dichloro-2-deuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-PFUFQJKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O[2H])(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583846 | |
| Record name | Dichloro(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63403-57-6 | |
| Record name | Dichloro(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroacetic acid-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



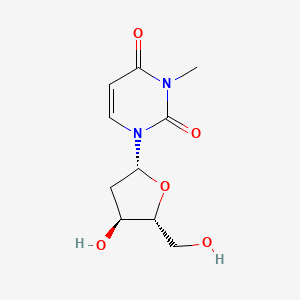
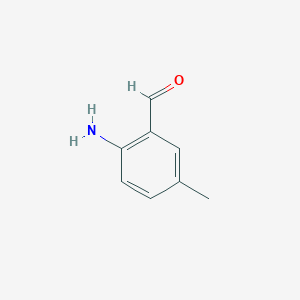
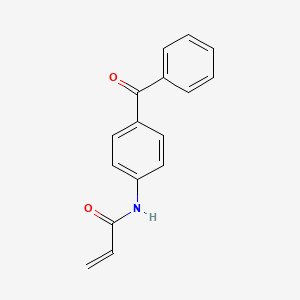

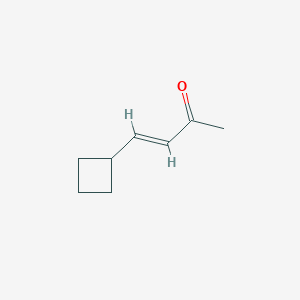
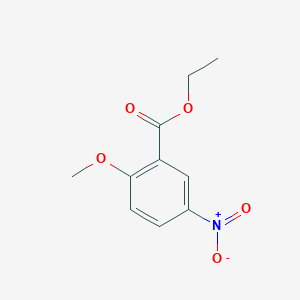
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)
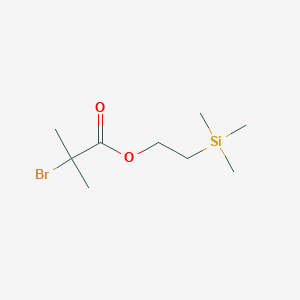
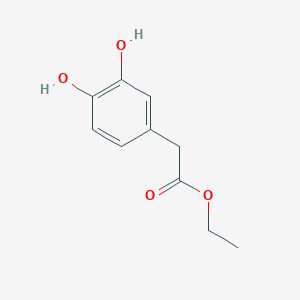
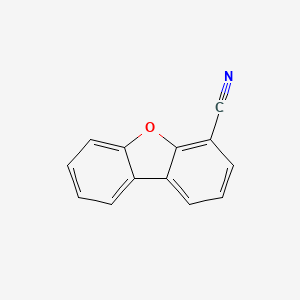

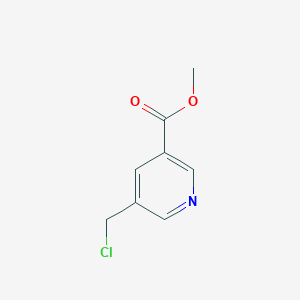
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)
